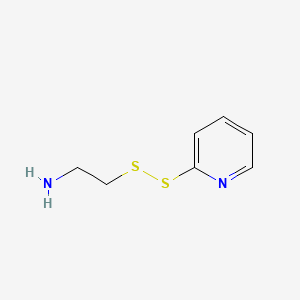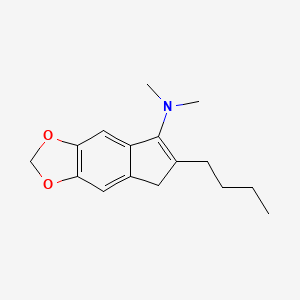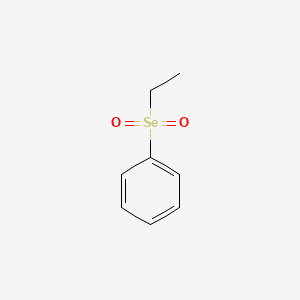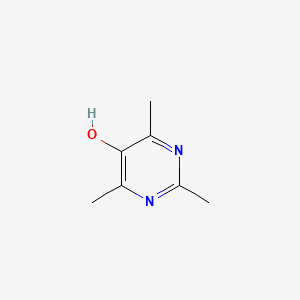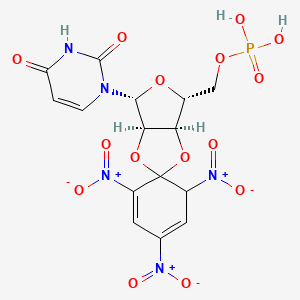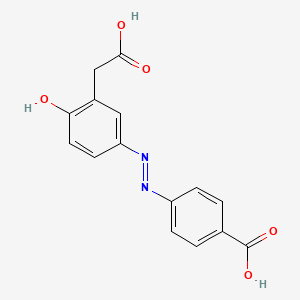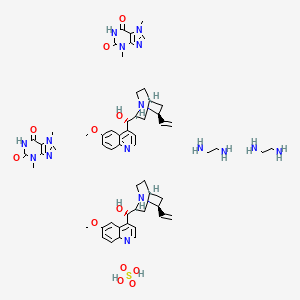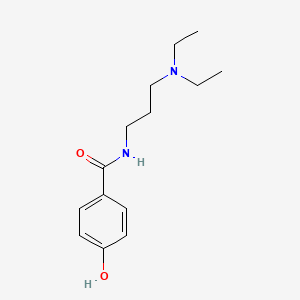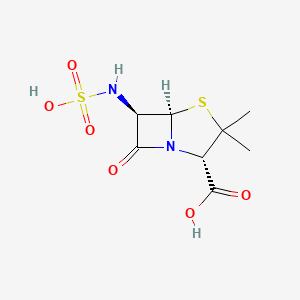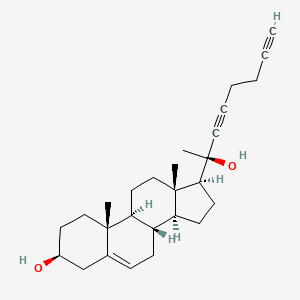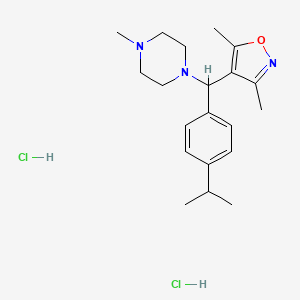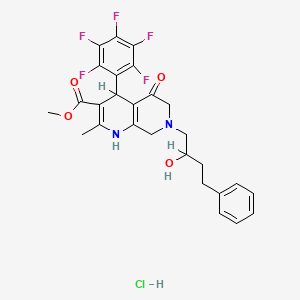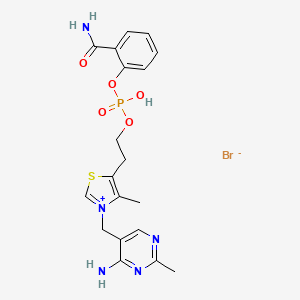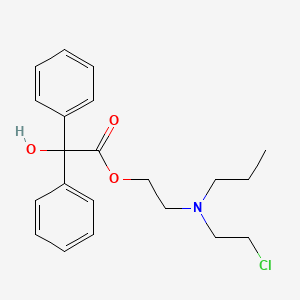
Propylbenzilylcholine mustard
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
An analog of benzilylcholine mustard. It is an alkylating nitrogen mustard analog that binds specifically and irreversibly to cholinergic muscarinic receptors and is used as an affinity label to isolate and study the receptors.
科学的研究の応用
Understanding Pain and Itch Mechanisms
Propylbenzilylcholine mustard, as a chemical agent, has been utilized in experimental settings to understand the mechanisms underlying pain and itch. Studies involving counterstimuli like mustard oil have helped delineate the differential responses of the human body to noxious and innocuous stimuli. For instance, research has shown that noxious stimuli, including chemical stimulation with mustard oil, can significantly inhibit itch, suggesting a distinct pathway from pain perception. These findings contribute to our understanding of sensory processing and have implications for developing treatments for conditions characterized by chronic itch or pain (Ward, Wright, & McMahon, 1996).
Protective Effects Against Chemical Agents
The protective effects of certain compounds against skin lesions induced by mustard agents have been demonstrated in studies, highlighting potential therapeutic applications. For example, research has shown that povidone-iodine ointment can markedly protect the skin from toxicity caused by sulfur mustard and other vesicants. This protective property is significant for medical countermeasures against chemical warfare agents and for treating accidental exposures to such compounds (Wormser et al., 1997).
Enhancing Understanding of Neurogenic Inflammation
The application of mustard oil in experimental settings has been pivotal in studying neurogenic inflammation and the body's response to irritants. Investigations into the temporal patterns of oral irritation by mustard oil and its cross-desensitization effects with other compounds, like capsaicin, have provided insights into the complex interplay between different sensory modalities. These studies contribute to a broader understanding of sensory nerve function and the potential for developing novel treatments for pain and inflammation (Simons, Carstens, & Carstens, 2003).
Investigating Dietary Influences on Health
Research utilizing mustard oil has also extended into dietary studies, examining the effects of certain food components on health outcomes. For example, a randomized trial investigating the effects of fish oil and mustard oil on patients with suspected acute myocardial infarction found that these oils could significantly reduce cardiac events, suggesting a protective role in heart health. Such studies underscore the importance of dietary components in managing and preventing cardiovascular diseases (Singh et al., 1997).
Exploring Treatment for Post-Injury Pain Hypersensitivity
Investigations into the mechanisms of pain hypersensitivity following injury have benefited from the use of chemical agents like mustard oil. Studies have shown that the induction and maintenance of central sensitization, a key factor in post-injury pain hypersensitivity, depend on the activation of NMDA receptors. Understanding these mechanisms is crucial for developing effective pain management strategies, particularly for conditions involving heightened pain sensitivity (Woolf & Thompson, 1991).
特性
CAS番号 |
36167-80-3 |
|---|---|
製品名 |
Propylbenzilylcholine mustard |
分子式 |
C21H26ClNO3 |
分子量 |
375.9 g/mol |
IUPAC名 |
2-[2-chloroethyl(propyl)amino]ethyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C21H26ClNO3/c1-2-14-23(15-13-22)16-17-26-20(24)21(25,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,25H,2,13-17H2,1H3 |
InChIキー |
ADUIJCCNUGTGDH-UHFFFAOYSA-N |
SMILES |
CCCN(CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)CCCl |
正規SMILES |
CCCN(CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)CCCl |
その他のCAS番号 |
36167-80-3 |
同義語 |
Mustard, Propylbenzilylcholine PRBCM Propylbenzilylcholine Mustard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



